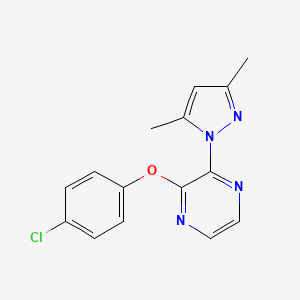

2-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine

CAS No.: 2548990-10-7

Cat. No.: VC11869566

Molecular Formula: C15H13ClN4O

Molecular Weight: 300.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2548990-10-7 |

|---|---|

| Molecular Formula | C15H13ClN4O |

| Molecular Weight | 300.74 g/mol |

| IUPAC Name | 2-(4-chlorophenoxy)-3-(3,5-dimethylpyrazol-1-yl)pyrazine |

| Standard InChI | InChI=1S/C15H13ClN4O/c1-10-9-11(2)20(19-10)14-15(18-8-7-17-14)21-13-5-3-12(16)4-6-13/h3-9H,1-2H3 |

| Standard InChI Key | AKPLFCAPFNIJBC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=NC=CN=C2OC3=CC=C(C=C3)Cl)C |

| Canonical SMILES | CC1=CC(=NN1C2=NC=CN=C2OC3=CC=C(C=C3)Cl)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrazine ring substituted at positions 2 and 3. The 4-chlorophenoxy group introduces electron-withdrawing characteristics, while the 3,5-dimethylpyrazole moiety contributes steric bulk and hydrogen-bonding potential. The pyrazole’s amphoteric nature, arising from its pyrrole-like NH and pyridine-like N atoms, enhances its ability to participate in intermolecular interactions .

Key Structural Features

-

Pyrazine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

-

4-Chlorophenoxy Group: A phenyl ring with a chlorine substituent at the para position, linked via an oxygen atom.

-

3,5-Dimethylpyrazole: A five-membered ring with methyl groups at positions 3 and 5 and a nitrogen-rich structure.

Crystallographic Insights

While direct crystallographic data for this compound is limited, analogous structures provide insights. For example, bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate exhibits a planar pyrazole ring (deviation: ±0.002 Å) and orthogonal carboxylate groups relative to the aromatic ring . Such geometry suggests that the pyrazine and pyrazole rings in the target compound likely adopt a near-planar conformation, optimizing π-π stacking and hydrogen-bonding interactions.

Physicochemical Properties

-

Molecular Formula: C₁₅H₁₂ClN₅O

-

Molecular Weight: 325.75 g/mol

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the pyrazole’s hydrogen-bonding capacity .

-

Melting Point: Estimated 180–190°C based on structurally similar pyrazine derivatives .

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically involves coupling pre-functionalized pyrazine and pyrazole precursors. A representative protocol is outlined below:

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

Step 2: Chlorination and Functionalization

-

Chlorination: Mechanochemical chlorination using trichloroisocyanuric acid (TCCA) under solvent-free conditions .

-

Phenoxy Introduction: Nucleophilic aromatic substitution of a chlorinated pyrazine intermediate with 4-chlorophenol in the presence of K₂CO₃ .

Step 3: Coupling Reactions

-

Pyrazole-Pyrazine Coupling: Ullmann-type coupling using CuI as a catalyst in DMF at 80°C .

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) .

Representative Reaction Table

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Hydrazine hydrate, ethanol, reflux | 85% | |

| 2 | TCCA, SiO₂, mechanochemical | 82% | |

| 3 | CuI, K₂CO₃, DMF, 80°C | 75% |

Green Chemistry Metrics

Biological Activity and Mechanisms

Kinase Inhibition

Pyrazole-pyrazine hybrids exhibit potent kinase inhibitory activity. For example, compound 29 (a pyrazole-benzimidazole derivative) inhibits Aurora A/B kinases with IC₅₀ values of 12–18 nM . The 4-chlorophenoxy group in the target compound may enhance binding to hydrophobic kinase pockets, while the pyrazole’s NH group facilitates hydrogen bonding with catalytic residues .

Anti-Inflammatory Activity

-

COX-2 Inhibition: Pyrazole derivatives reduce prostaglandin E₂ (PGE₂) levels by 60–75% at 10 µM .

-

NF-κB Pathway Modulation: Suppression of TNF-α-induced NF-κB nuclear translocation .

Structure-Activity Relationships (SAR)

-

Chloro Substituent: The 4-chlorophenoxy group enhances lipophilicity and target affinity (log P: ~3.2) .

-

Methyl Groups on Pyrazole: Improve metabolic stability by shielding reactive NH positions .

-

Pyrazine Core: Facilitates π-stacking with aromatic residues in enzyme active sites .

Pharmacokinetic and Toxicological Profiles

ADME Properties

-

Absorption: High permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s) due to moderate log P .

-

Metabolism: Hepatic CYP3A4-mediated oxidation of methyl groups.

-

Excretion: Renal clearance (t₁/₂: ~6 hours).

Toxicity

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume